

An In-depth Technical Guide to N-Isopropylpyridazin-3-amine

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Compound of Interest

Compound Name: **N-Isopropylpyridazin-3-amine**

Cat. No.: **B109044**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **N-Isopropylpyridazin-3-amine**, a heterocyclic amine of interest in medicinal chemistry. Due to a notable absence of published experimental data for this specific molecule, this document establishes a foundational understanding by detailing its chemical properties, proposing robust synthetic routes, and contextualizing its potential biological activity within the well-established therapeutic relevance of the pyridazin-3-amine scaffold. The guide offers detailed, actionable experimental protocols for hypothetical synthesis and biological evaluation, including kinase inhibition and cytotoxicity assays. Furthermore, it visualizes key signaling pathways—VEGFR-2 and JNK1—known to be modulated by analogous compounds, providing a theoretical framework to guide future research and drug development efforts.

Introduction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The pyridazin-3-amine core, in particular, serves as a versatile template for the development of potent kinase inhibitors. This guide focuses on a specific, yet under-researched, derivative: **N-Isopropylpyridazin-3-amine**.

While direct experimental data on this compound is not available in public-domain literature, this guide serves as a vital resource for researchers by:

- Establishing its fundamental chemical identity.
- Proposing detailed and plausible synthetic methodologies based on established chemical principles.
- Discussing its potential as a kinase inhibitor by drawing parallels with structurally related, biologically active analogs.
- Providing comprehensive protocols for its potential synthesis and biological characterization.

Chemical and Physical Properties

The formal IUPAC name for the compound is N-(propan-2-yl)pyridazin-3-amine. Its structure consists of a pyridazine ring substituted with an amino group at the 3-position, which is in turn substituted with an isopropyl group.

Table 1: Physicochemical Properties of N-(propan-2-yl)pyridazin-3-amine

Property	Value (Computed)	Data Source
Molecular Formula	C ₇ H ₁₁ N ₃	PubChem
Molecular Weight	137.18 g/mol	PubChem
IUPAC Name	N-(propan-2-yl)pyridazin-3-amine	IUPAC
CAS Number	1248509-73-0	CATO
Topological Polar Surface Area	41.7 Å ²	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
XLogP3	0.7	PubChem

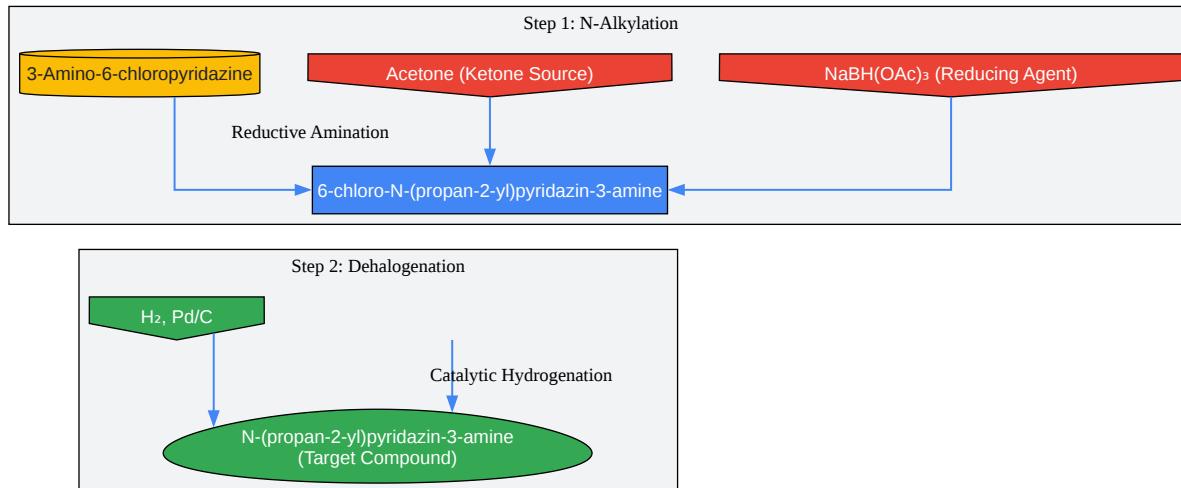
Note: All data in Table 1 are computationally predicted and have not been experimentally verified.

Proposed Synthetic Routes and Experimental Protocols

The synthesis of **N-Isopropylpyridazin-3-amine** can be approached through several established methods for N-alkylation of heteroaromatic amines. A plausible and efficient route involves the nucleophilic substitution of a suitable precursor, such as 3-amino-6-chloropyridazine, followed by dehalogenation, or direct N-alkylation of pyridazin-3-amine.

Workflow for Proposed Synthesis

The logical flow for synthesizing the target compound can be visualized as a two-step process starting from a commercially available precursor.

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Caption: Proposed two-step synthesis workflow for **N-Isopropylpyridazin-3-amine**.

Experimental Protocol: Reductive Amination and Dehalogenation

This protocol describes a two-step synthesis starting from 3-amino-6-chloropyridazine.

Step 1: Synthesis of 6-chloro-N-(propan-2-yl)pyridazin-3-amine

- Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in 1,2-dichloroethane (DCE) in a round-bottom flask, add acetone (1.5 eq).

- **Addition of Reducing Agent:** Add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq) to the mixture portion-wise at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- **Extraction:** Extract the aqueous layer with dichloromethane (DCM) (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of N-(propan-2-yl)pyridazin-3-amine

- **Reaction Setup:** Dissolve the intermediate from Step 1 (1.0 eq) in tetrahydrofuran (THF). Add sodium hydroxide (NaOH) (5.0 eq) in water.
- **Catalyst Addition:** Add 10% Palladium on Carbon (Pd/C) catalyst (10 mol%) to the mixture.
- **Hydrogenation:** Stir the reaction vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 24-48 hours.
- **Filtration and Purification:** After the reaction is complete (monitored by TLC/LC-MS), filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final compound.

Potential Biological Activity and Data Context

While **N-Isopropylpyridazin-3-amine** itself has not been biologically characterized, the pyridazin-3-amine scaffold is a well-known pharmacophore, particularly for kinase inhibitors. Many derivatives have shown potent activity against various kinases involved in cancer cell proliferation and angiogenesis.

Anticipated Target Class: Protein Kinases

Pyridazine analogs have demonstrated inhibitory activity against key kinases such as:

- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
- JNK1 (c-Jun N-terminal Kinase 1): A member of the MAPK family involved in cellular responses to stress, inflammation, and apoptosis.
- CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle; their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Representative Biological Data of Related Pyridazine Analogs

To provide a quantitative context for the potential efficacy of this compound class, the following table summarizes hypothetical IC_{50} values for a representative pyridazine derivative against various cancer cell lines, targeting specific kinases.[\[1\]](#)

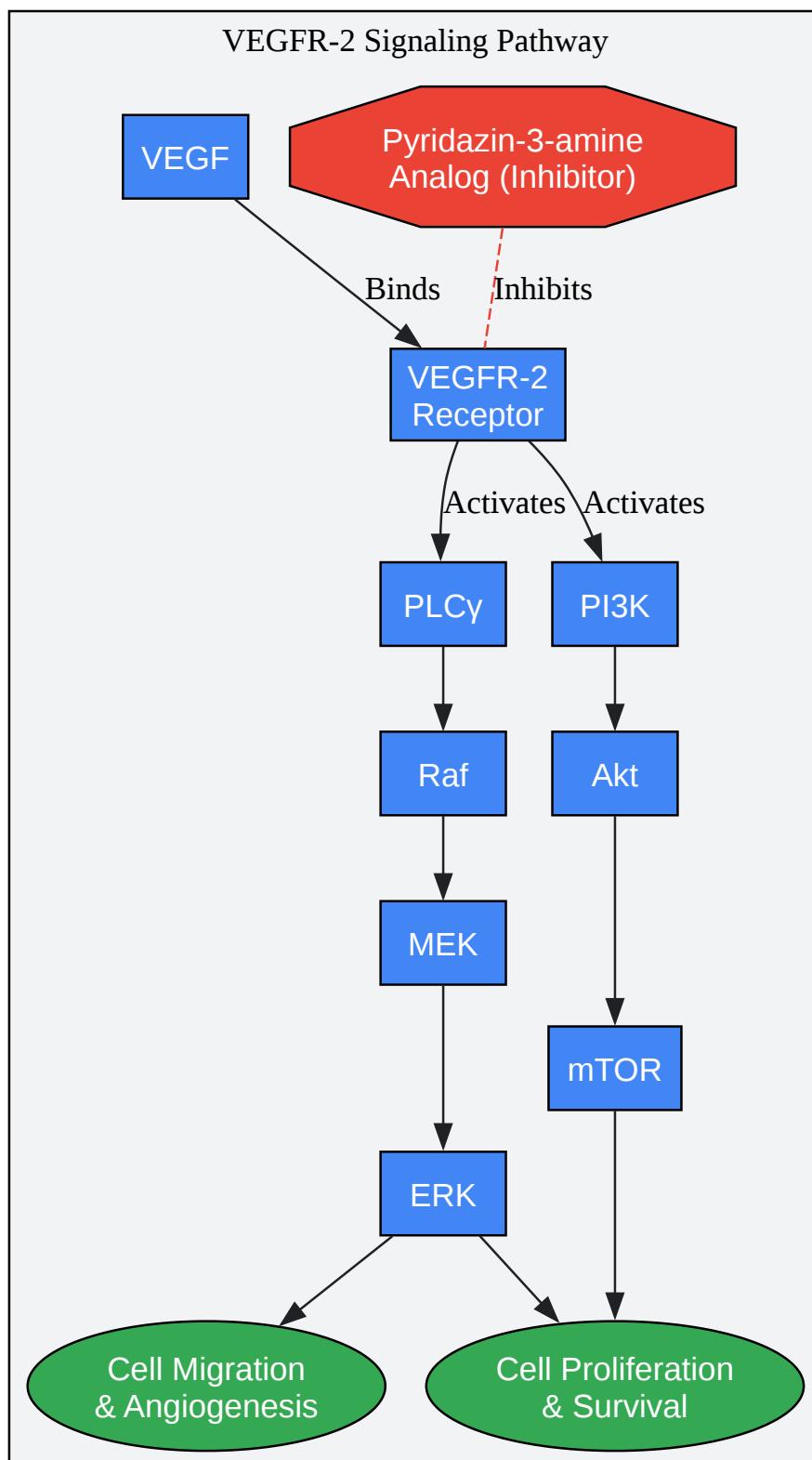
Table 2: Hypothetical Anticancer Activity of a Representative Pyridazine Derivative

Cell Line	Cancer Type	Target Kinase	IC_{50} (μ M)
MV-4-11	Acute Myeloid Leukemia	FLT3	0.045
MDA-MB-231	Breast Cancer	CDK2	0.99
T-47D	Breast Cancer	CDK2	0.43
A549	Lung Cancer	JNK1	1.25
HUVEC	Endothelial Cells	VEGFR-2	0.15

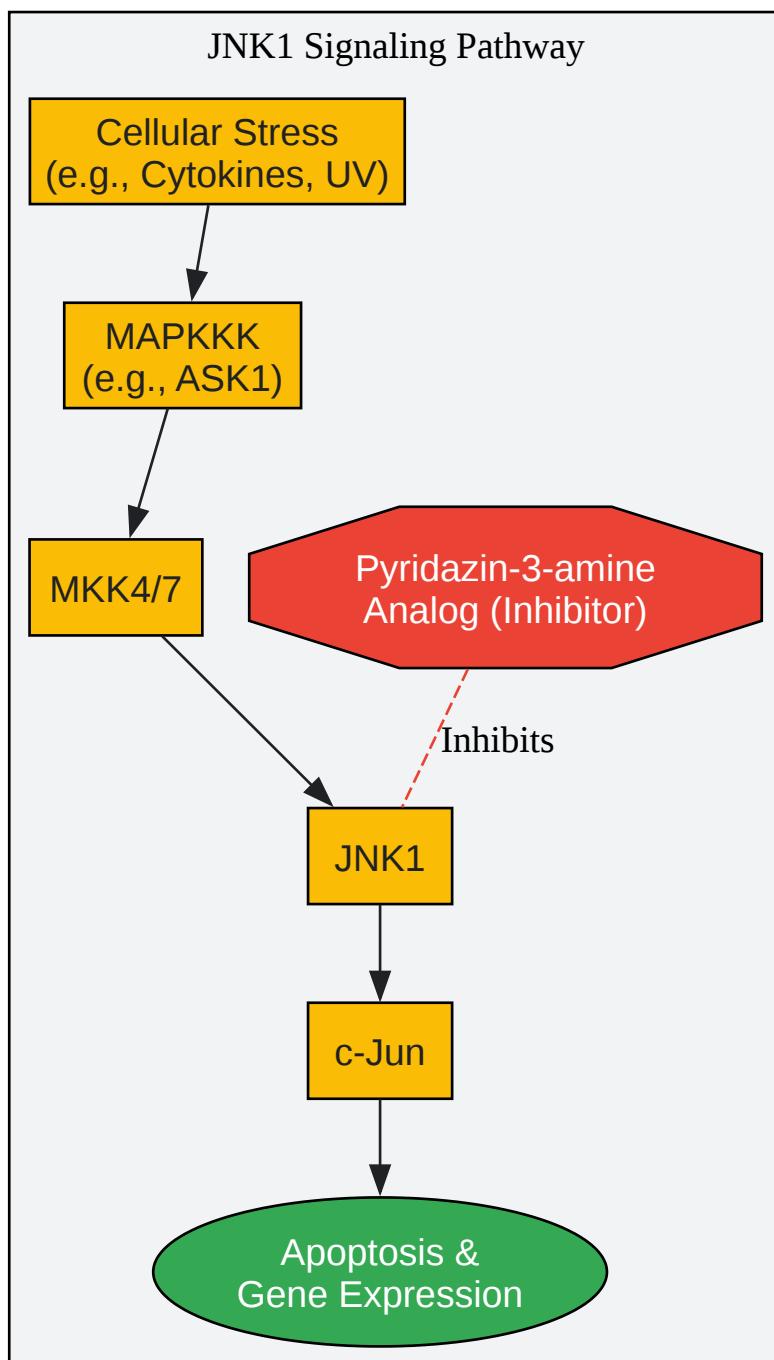
Note: The data in Table 2 is illustrative for the pyridazine class and does not represent measured values for **N-Isopropylpyridazin-3-amine**.

Key Signaling Pathways

Pyridazin-3-amine analogs often exert their effects by interrupting critical intracellular signaling cascades. Below are diagrams of two such pathways, VEGFR-2 and JNK1, which are common targets for this class of inhibitors.

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Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine analogs.



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Caption: JNK1 signaling pathway and its inhibition by pyridazine analogs.

Protocols for Biological Evaluation

To assess the therapeutic potential of **N-Isopropylpyridazin-3-amine**, a series of in vitro assays are required. The following protocols outline standard procedures for determining

kinase inhibitory activity and cytotoxicity.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol measures the amount of ADP produced from a kinase reaction, which is proportional to kinase activity.

- Materials:

- Kinase of interest (e.g., JNK1, VEGFR-2).
- Kinase-specific substrate peptide.
- ATP solution.
- Test Compound (**N-Isopropylpyridazin-3-amine**).
- Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- ADP-Glo™ Kinase Assay Kit (Promega) or similar.
- White, opaque 384-well plates.

- Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.
- Kinase Reaction:
 - In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control.
 - Add 2 µL of the kinase solution (at 2x the final concentration) to each well.
 - Incubate for 15 minutes at room temperature to allow for inhibitor binding.
 - Initiate the reaction by adding 2 µL of the substrate/ATP mixture (at 2x final concentration).

- Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
 - Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Analysis:
 - Measure luminescence using a plate reader.
 - Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

- Materials:
 - Human cancer cell line (e.g., MDA-MB-231).
 - Complete cell culture medium (e.g., DMEM with 10% FBS).
 - Test Compound (**N**-Isopropylpyridazin-3-amine).
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
 - Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
 - 96-well clear flat-bottom plates.
- Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 μ L of medium. Allow cells to adhere and grow for 24 hours.
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 μ L of medium containing the compound or vehicle control (final DMSO concentration \leq 0.1%).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition: Add 10 μ L of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
- Data Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
 - Plot cell viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

N-Isopropylpyridazin-3-amine represents an unexplored molecule within a therapeutically significant chemical class. While experimental data remains absent, this guide provides the necessary theoretical and practical framework for its synthesis and evaluation. The proposed synthetic routes are robust, and the outlined biological assays are industry-standard methods for characterizing potential kinase inhibitors. By targeting pathways like VEGFR-2 and JNK1, this compound, and its future analogs, hold potential for development as novel anticancer agents. The information presented herein is intended to catalyze further investigation into this promising area of medicinal chemistry.

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References

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